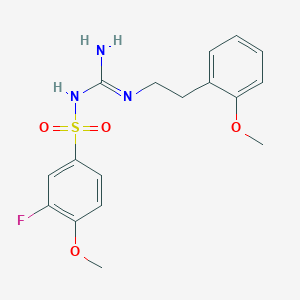

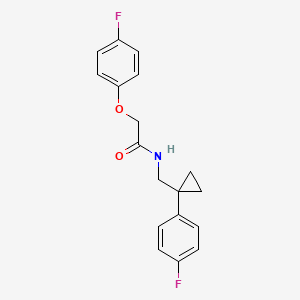

![molecular formula C12H17N3S B3000886 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 133894-39-0](/img/structure/B3000886.png)

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a derivative of the tetrahydrothieno[2,3-c]pyridine class. These compounds are of interest due to their potential pharmacological properties, including their role as allosteric modulators and antagonists at the A1 adenosine receptor . The structural variations in this class of compounds have been explored to understand their interaction with biological targets and their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related 2-amino-tetrahydrothieno[2,3-c]pyridine derivatives has been achieved through multi-component reactions. For instance, 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been synthesized using Zn(II) or Cd(II) metal-organic frameworks (MOFs) as catalysts under solvent-free conditions . Similarly, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been synthesized via one-pot multicomponent condensation reactions, which have been optimized to achieve high yields without the use of solvents or catalysts . These methods demonstrate the versatility and efficiency of synthesizing tetrahydrothieno[2,3-c]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a closely related compound, 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing a monoclinic crystal system . Another study provided the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, which showed that the pyrazole, pyridine, and pyran rings are almost coplanar . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives has been explored in various studies. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride led to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Additionally, a green synthesis approach was used to prepare 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, which were evaluated for antimycobacterial activity . These studies highlight the diverse chemical transformations that can be applied to tetrahydrothieno[2,3-c]pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are influenced by their molecular structure. The solvent-free synthesis methods developed for these compounds not only enhance their green chemistry profile but also have implications for their physical properties, such as solubility and melting points . The corrosion inhibition efficiency of some synthesized pyridine derivatives suggests that these compounds have practical applications beyond their biological activity . Furthermore, the crystallographic studies provide detailed insights into the molecular geometry, which is essential for understanding the physicochemical behavior of these compounds .

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been used in the synthesis of various heterocyclic derivatives, such as pyrazolopyranopyrimidine derivatives, demonstrating its utility in creating structurally diverse molecules (Youssef, 2009).

- It serves as a precursor for the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, indicating its role in the development of complex heterocyclic systems (El-Kashef et al., 2007).

Chemical Reactions and Derivatives

- The compound is involved in reactions leading to the formation of diverse scaffolds, such as pyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, demonstrating its versatility in heterocyclic chemistry (Jayarajan & Vasuki, 2012).

- It has been utilized in the synthesis of novel allosteric modulators and antagonists for the A1 adenosine receptor, showcasing its potential in medicinal chemistry (Aurelio et al., 2009).

Multicomponent Reactions

- Involvement in multi-component reactions to produce polycyclic/spirocyclic heterocyclic compounds, highlighting its importance in the synthesis of bioactive compounds (Jayarajan & Vasuki, 2012).

Structural and Functional Analysis

- Structural analysis through X-ray crystallography, contributing to the understanding of molecular configurations and interactions in chemical compounds (Ganapathy et al., 2015).

Development of Novel Compounds

- It is instrumental in the development of new heterocyclic compounds with potential therapeutic applications, exemplifying its significance in drug discovery (Aurelio et al., 2009).

作用機序

Mode of Action

It is known that the compound has a nitrile group on the thiophene structure , which may interact with its targets and cause changes in their function.

Biochemical Pathways

Thienopyridine derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by thienopyridine derivatives , it is likely that the compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored at 4°c and protected from light , suggesting that temperature and light exposure may affect its stability.

特性

IUPAC Name |

2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-11(2)5-7-8(6-13)10(14)16-9(7)12(3,4)15-11/h15H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQIPEZBYIQBPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

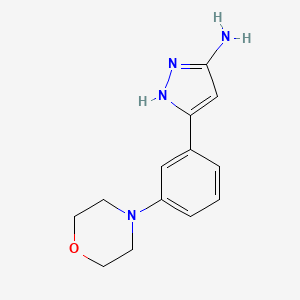

![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)

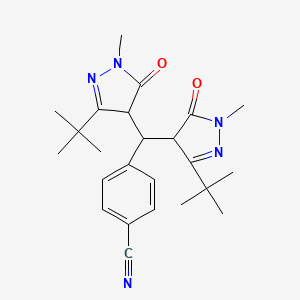

![5,6-Dimethyl-3-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B3000808.png)

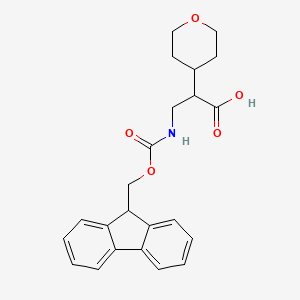

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)

![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)

![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)